molecular formula C19H19NO3 B094066 1,2-Dihydronoracronycine CAS No. 17014-70-9

1,2-Dihydronoracronycine

Cat. No.: B094066
CAS No.: 17014-70-9
M. Wt: 309.4 g/mol
InChI Key: WSQFRVYIGHDUQT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,2-Dihydronoracronycine typically involves the preparation of 1,3-dihydroxyacridone as a starting material. This is achieved through a reaction between phloroglucinol and anthranilic acid . The synthetic route includes several steps, such as dihydroxylation and epoxidation, to modify the pyranyl ring, which is crucial for the compound’s biological activity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1,2-Dihydronoracronycine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Dihydronoracronycine involves its interaction with cellular targets, leading to the inhibition of specific enzymes and pathways. This compound is known to interfere with DNA replication and repair processes, which contributes to its antitumor activity . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of signal transduction pathways.

Comparison with Similar Compounds

1,2-Dihydronoracronycine is unique compared to other acridone alkaloids due to its specific structural modifications. Similar compounds include:

These compounds share a common acridone backbone but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

6-hydroxy-3,3,12-trimethyl-1,2-dihydropyrano[2,3-c]acridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-19(2)9-8-12-15(23-19)10-14(21)16-17(12)20(3)13-7-5-4-6-11(13)18(16)22/h4-7,10,21H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQFRVYIGHDUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168808
Record name 1,2-Dihydronoracronycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17014-70-9
Record name 1,2-Dihydronoracronycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017014709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dihydronoracronycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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